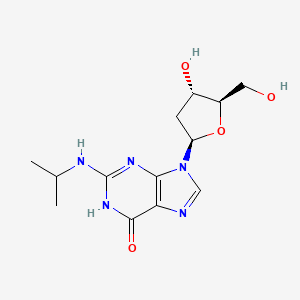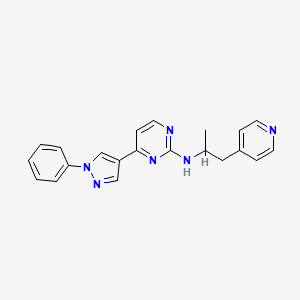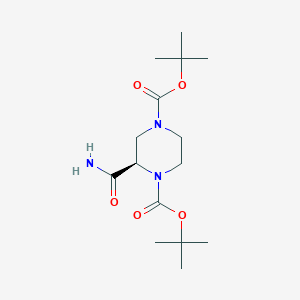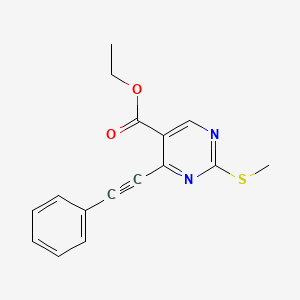
Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with ethyl, methylthio, and phenylethynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and thiourea.
Substitution Reactions: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Phenylethynyl Group Addition: The phenylethynyl group is added through a Sonogashira coupling reaction, which involves the coupling of a phenylacetylene with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as potassium dichromate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the phenylethynyl group, using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in aqueous perchloric acid medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenated reagents and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: 2-methylsulfinyl-pyrimidine-5-carboxylate or 2-methylsulfonyl-pyrimidine-5-carboxylate.
Reduction: Reduced phenylethyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.
Comparaison Avec Des Composés Similaires
Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Similar Compounds: Ethyl 2-(methylthio)pyrimidine-5-carboxylate, 4-(phenylethynyl)pyrimidine-5-carboxylate.
Uniqueness: The presence of both methylthio and phenylethynyl groups in the same molecule provides unique chemical reactivity and potential biological activity not found in simpler pyrimidine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H14N2O2S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
ethyl 2-methylsulfanyl-4-(2-phenylethynyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H14N2O2S/c1-3-20-15(19)13-11-17-16(21-2)18-14(13)10-9-12-7-5-4-6-8-12/h4-8,11H,3H2,1-2H3 |
Clé InChI |
DZLBEQUXMIAXDL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1C#CC2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)

![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)


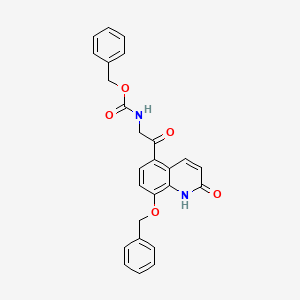
![1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-](/img/structure/B11830065.png)
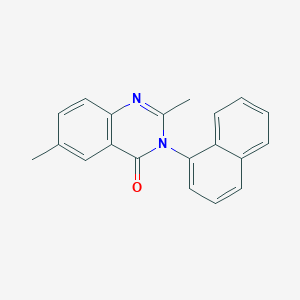
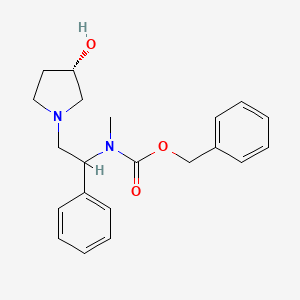
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)
![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)
